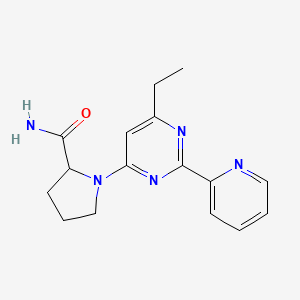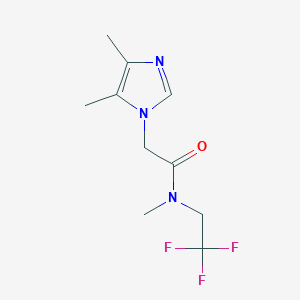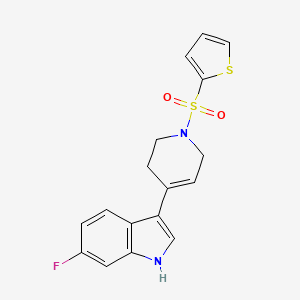![molecular formula C17H21N3O2 B7553555 [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a heterocyclic compound that contains a quinoline ring and a piperazine ring. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone exhibits various biochemical and physiological effects. It has been found to inhibit the growth of bacterial and viral cells. The compound has also been shown to induce cell death in cancer cells. Additionally, it has been found to have antioxidant properties and may help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone in lab experiments is its potential applications in drug development. The compound has been found to exhibit various properties that may be useful in the development of new drugs. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic to certain cells at high concentrations.
Future Directions
There are several future directions for research on [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone. One area of research could focus on the development of new drugs based on the compound. Another area of research could focus on understanding the mechanism of action of the compound and its potential applications in the treatment of various diseases. Additionally, research could be conducted to determine the safety and toxicity of the compound at various concentrations.
Synthesis Methods
The synthesis of [4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone has been accomplished using various methods. One of the most common methods involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-(2-hydroxypropyl)piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 8-hydroxyquinoline to yield the final product.
Scientific Research Applications
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone has been studied extensively for its potential applications in drug development. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(21)12-19-8-10-20(11-9-19)17(22)15-4-2-6-16-14(15)5-3-7-18-16/h2-7,13,21H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBNPROBHQTUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2=C3C=CC=NC3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7553481.png)
![2-bicyclo[2.2.1]heptanyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7553498.png)



![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
![3-(1-Methylpyrazol-4-yl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7553537.png)

![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![2-Phenyl-2-[(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]acetamide](/img/structure/B7553552.png)
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B7553574.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)